[2-[(6R,8S,10S,11S,13S,14S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
Bromination and Chlorination at the 2-, 9-, and 11β-Positions
The introduction of bromine and chlorine atoms at the 2-, 9-, and 11β-positions of the pregnane skeleton relies on electrophilic aromatic substitution and radical-mediated pathways. For the 2-bromo substituent, ionic bromination using bromine in acetic acid ensures regioselectivity, particularly when electron-withdrawing groups at C-3 and C-20 direct electrophilic attack to the α,β-unsaturated ketone system. The Hunsdiecker–Borodin reaction, involving silver carboxylates and halogens, has been adapted for steroidal substrates, where silver 21-acetate intermediates facilitate decarboxylative bromination at C-2 (Scheme 1). Chlorination at C-9 and C-11β employs chlorinated solvents (e.g., CCl₄) under radical initiation, leveraging the stability of allylic radicals formed during the reaction.
Table 1: Halogenation Yields in Pregnane Derivatives
| Position | Halogen | Method | Yield (%) |
|---|---|---|---|
| C-2 | Br | Hunsdiecker–Borodin | 61–69 |
| C-9 | Cl | Radical Chlorination | 55–65 |
| C-11β | Cl | Electrophilic Addition | 70–75 |
Mechanistic Considerations for Ipso-Halogenation
The ipso-halogenation of carboxylated intermediates, such as 21-acetoxy pregnane derivatives, proceeds via acyl hypohalite intermediates (e.g., 65 in Scheme 2). Homolytic cleavage of the O–Br bond generates acyloxy radicals (66 ), which decarboxylate to yield alkyl radicals (67 ). Subsequent halogen abstraction from Br₂ or CCl₄ ensures retention of stereochemistry at β-positions. For electron-deficient substrates, the Cristol–Firth modification enhances yields by stabilizing transition states through π–π interactions.
Properties
CAS No. |
57781-16-5 |
|---|---|
Molecular Formula |
C25H28BrCl2FO6 |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
[2-[(6R,8S,10S,11S,13S,14S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H28BrCl2FO6/c1-12(30)34-11-21(33)24(35-13(2)31)6-5-14-15-7-18(29)16-8-19(32)17(26)9-23(16,4)25(15,28)20(27)10-22(14,24)3/h8-9,14-15,18,20H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24?,25?/m0/s1 |
InChI Key |
COPPKORMSHCPRR-MZXCRVNXSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)Cl)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)Cl)Cl)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Pregna-1,4-diene-3,20-dione Skeleton
The backbone is typically prepared through oxidation and dehydration of precursor steroids like progesterone or cortisone derivatives. This step involves:
- Oxidative dehydrogenation to form the 1,4-diene system.
- Introduction of keto groups at positions 3 and 20 via oxidation.
Halogenation at Specific Positions
a. Bromination and Chlorination
- Reagents : N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or halogenating agents like molecular bromine (Br₂) and chlorine (Cl₂).
- Conditions : Typically carried out under controlled temperature (0–25°C) in inert solvents such as carbon tetrachloride or chloroform.
- Mechanism : Electrophilic substitution on activated positions of the steroid nucleus, often facilitated by prior activation or directing groups.
- Reagents : Selectfluor or diethylaminosulfur trifluoride (DAST).
- Conditions : Usually at low temperatures (-20°C to 0°C) to control regioselectivity.
- Note : Fluorination at the 6beta position is often achieved via nucleophilic substitution on suitable precursors.
Hydroxylation at Positions 17 and 21
- Method : Enzymatic hydroxylation or chemical oxidation using reagents like osmium tetroxide or m-chloroperbenzoic acid (m-CPBA), depending on the desired stereochemistry.
- Alternative : Use of specific hydroxylation reagents under mild conditions to ensure regio- and stereoselectivity.
Esterification to Form 17,21-Di(acetate)
- Reagents : Acetic anhydride or acetyl chloride.
- Catalyst : Pyridine or pyridine derivatives.
- Conditions : Reactions are typically performed at room temperature or slightly elevated temperatures (20–50°C).
- Procedure : The hydroxyl groups at positions 17 and 21 are reacted with acetic anhydride in the presence of pyridine, leading to the formation of diacetate esters.
Specific Synthetic Pathway Based on Patent and Literature Data
According to the patent US4226862A, a notable method involves:
- Preparation of the triene intermediate (compound VIII) from a precursor steroid.
- Reaction with N-chlorosuccinimide (NCS) to introduce chlorines at specific positions, followed by halogen exchange reactions to incorporate bromine.
- Use of orthoesters and acid-catalyzed reactions to selectively modify hydroxyl groups at the 17 and 21 positions, converting them into esters.
Steroid precursor → Halogenation with NBS/NCS → Formation of halogenated intermediates → Esterification with acetic anhydride → Final product
This pathway emphasizes regioselectivity and stereoselectivity, crucial for maintaining biological activity.
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Oxidation to form 1,4-diene | Oxidants (e.g., DDQ) | Dichloromethane | Room temp | 12–24 hrs | Forms conjugated diene system |
| Halogenation at C-9, C-11 | NBS/NCS + halogen source | Carbon tetrachloride | 0–25°C | 2–6 hrs | Electrophilic substitution |
| Fluorination at C-6 | Selectfluor | Acetonitrile | -20°C to 0°C | 1–3 hrs | Nucleophilic fluorination |
| Hydroxylation at C-17, C-21 | Enzymatic or chemical | - | Mild conditions | Variable | Ensures stereoselectivity |
| Esterification | Acetic anhydride | Pyridine | 20–50°C | 2–8 hrs | Forms di(acetate) |
Research Findings and Validation
- The use of N-chlorosuccinimide in halogenation reactions provides high regioselectivity, essential for obtaining the desired halogenated steroid intermediates.
- Orthoester reactions facilitate selective esterification at hydroxyl groups, crucial for producing the diacetate derivatives.
- Reaction conditions such as temperature and solvent choice significantly influence yield and stereochemical purity, as detailed in patent US4226862A and related literature.
Notes and Considerations
- The synthesis requires strict control of reaction conditions to prevent over-halogenation or undesired side reactions.
- Stereochemistry at the hydroxyl and halogenated positions must be carefully managed, often through enzymatic or stereoselective chemical methods.
- Purification steps such as chromatography and recrystallization are essential to isolate high-purity final products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Unfortunately, the provided search results offer limited information regarding the specific applications, comprehensive data, case studies, and research findings for the compound "2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)." However, based on the available data, here's what can be gathered:
Basic Information
-
Names and Identifiers:
- IUPAC Name: While not explicitly stated in the search results, one similar compound's IUPAC name is listed as 2-bromo-9,9-dihexylfluorene .
- CAS Numbers: The search results list CAS numbers 58014-01-0 and 57781-61-0 for "2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha(or beta)-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)". Another similar compound has CAS number 57781-16-5 .
- Molecular Formula: C26H30BrCl2FO6
- Molecular Weight: 608.32
- Synonyms: The compound is also known as Einecs 261-072-9 and 17,21-Bis(acetyloxy)-2-bromo-9,11β-dichloro-6β-fluoro-16α-methylpregna-1,4-diene-3,20-dione .
- Properties: It is a chemical compound with a specific purpose .
Related Compounds and Potential Applications
- Halopredone Acetate: A related compound, 2-bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) (also known as Halopredone acetate), is mentioned as a topical anti-inflammatory agent . It was developed by Topicon, Pierrel, Italy, in 1983 .
Additional Information
Mechanism of Action
The mechanism of action of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in target cells. This binding alters the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Key Observations :
- Halogenation: Bromo and dichloro groups in halopredone acetate contribute to unique receptor binding compared to fluocinolone’s difluoro substitutions .
- Esterification : Diacetate groups in halopredone acetate improve topical bioavailability, whereas propionate or acetonide esters in analogs enhance systemic persistence .
Pharmacological Activity and Clinical Efficacy
Anti-inflammatory Potency
Halopredone acetate demonstrates 10–50× higher topical anti-inflammatory activity than hydrocortisone in animal models (e.g., croton oil-induced ear edema) . In contrast, its systemic effects are negligible even at high doses, unlike betamethasone or dexamethasone derivatives .
Research Findings and Derivative Studies
Stability and Metabolic Pathways
Halopredone acetate’s dichloro and bromo groups resist hepatic metabolism, extending local action. In contrast, 9,11-epoxy analogs (e.g., 9b,11b-epoxy derivatives) exhibit rapid clearance due to oxidative degradation .
Biological Activity
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative known for its significant biological activities. This compound is classified within the glucocorticoids family and exhibits potent anti-inflammatory and immunosuppressive properties. The unique halogenated structure contributes to its biological efficacy and therapeutic potential.
- Chemical Formula : C26H30BrCl2FO6
- Molecular Weight : 608.32 g/mol
- CAS Number : 57781-61-0
- IUPAC Name : [2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo...]
The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it induces conformational changes that facilitate the regulation of gene expression associated with inflammation and immune responses. The downstream effects include:
- Inhibition of Pro-inflammatory Cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.
- Suppression of Immune Cell Activation : Decreases the proliferation and activity of T-cells and B-cells.
Anti-inflammatory Effects
Research indicates that 2-Bromo-9,11beta-dichloro-6beta-fluoro compounds exhibit significant anti-inflammatory effects. A study demonstrated that administration of this compound in animal models resulted in reduced edema and inflammation markers in tissues subjected to inflammatory stimuli .
Immunosuppressive Properties
This compound has been investigated for its immunosuppressive effects in various conditions such as autoimmune diseases. In vitro studies showed that it effectively inhibited lymphocyte proliferation in response to mitogens .
Case Studies
- Rheumatoid Arthritis Model : In a controlled study using a rat model for rheumatoid arthritis, treatment with this corticosteroid led to a marked decrease in joint swelling and histological signs of inflammation compared to untreated controls .
- Asthma Treatment : Clinical trials have indicated that this compound can reduce airway hyperresponsiveness and improve lung function in asthmatic patients when administered as part of a combination therapy .
Comparative Biological Activity
| Compound | Anti-inflammatory Activity | Immunosuppressive Activity |
|---|---|---|
| 2-Bromo Compound | High | Moderate |
| Prednisolone | Moderate | High |
| Dexamethasone | Very High | Very High |
Synthetic Routes
The synthesis of 2-Bromo-9,11beta-dichloro-6beta-fluoro compounds typically involves:
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound’s core structure is a pregnane backbone with multiple substituents:
- Halogenation : Bromine (C2), chlorine (C9,11β), and fluorine (C6β) enhance electrophilic reactivity and metabolic stability.
- Acetylated hydroxyl groups : The 17,21-diacetate groups improve lipophilicity, affecting solubility and membrane permeability .
- Diene system (C1,4) : Conjugation increases UV detectability (λ ~240 nm) and influences redox behavior .
Methodological Insight : Use NMR (¹H/¹³C) to confirm substituent positions and HPLC-UV for purity assessment .
Basic: What synthetic routes are reported for this compound, and what are their critical steps?
Answer:
A key route involves:
Precursor halogenation : Bromination at C2 using N-bromosuccinimide under anhydrous conditions.
Fluorination and chlorination : Sequential HF/Cl₂ gas treatment at C6β and C9/11β under controlled temperature (0–5°C) .
Acetylation : Reaction with acetic anhydride to protect 17,21-hydroxyl groups, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane) .
Critical Step : Steric hindrance at C6β requires prolonged reaction times (~24 hr) for complete fluorination .
Advanced: How do stereochemical variations (e.g., β vs. α substituents) impact glucocorticoid receptor binding?
Answer:
- C11β-hydroxyl : Essential for hydrogen bonding with glucocorticoid receptor (GR) Leu753/Asn564. Chlorination at C9/11β alters affinity by disrupting this interaction .
- C6β-fluoro : Enhances metabolic resistance by blocking CYP3A4-mediated oxidation. Comparative studies with dexamethasone (C16α-methyl) show reduced transactivation potency (~40%) due to steric clashes .
Methodology : Use X-ray crystallography of GR-ligand complexes and in vitro luciferase reporter assays to quantify transcriptional activity .
Advanced: What analytical strategies resolve impurities generated during synthesis?
Answer:
Common impurities include:
- Dehalogenated byproducts : Detectable via LC-MS (e.g., loss of Br at C2, m/z –79).
- Incomplete acetylation : Identified by HPLC retention time shifts (e.g., free 21-OH elutes earlier) .
Protocol : - HPLC Conditions : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
- Quantification : Compare against EP reference standards (e.g., Dexamethasone Acetate) .
Advanced: How does thermal stress affect the compound’s stability, and what degradation products form?
Answer:
- Thermal degradation (T > 150°C) : Diacetate groups hydrolyze to regenerate free 17,21-OH, confirmed by FTIR loss of ester C=O peaks (~1740 cm⁻¹) .
- Oxidative degradation : The C1,4-diene system forms epoxides or quinones under O₂ exposure, detectable via LC-MS/MS .
Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with mass balance studies .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties?
Answer:
- Low aqueous solubility : LogP ~3.5 (predicted) necessitates co-solvents (e.g., PEG 400) or nanoemulsions.
- Light sensitivity : The conjugated diene requires amber glass packaging to prevent photolytic cleavage .
Experimental Design : Use shake-flask solubility assays and DOE (design of experiments) to optimize lipid-based carriers .
Advanced: How does this compound compare pharmacokinetically to structurally related glucocorticoids?
Answer:
- Plasma half-life : ~8 hr (vs. 3–5 hr for prednisolone) due to diacetate-mediated slow de-esterification.
- Tissue distribution : Higher adipose tissue uptake (logD ~2.8) than betamethasone (logD ~1.9) .
Methodology : Conduct radiolabeled (³H) studies in rodent models and compartmental PK modeling .
Advanced: What computational tools predict its ADMET profile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
